molecular formula C11H12N4O2 B1476952 2-azido-1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one CAS No. 2097995-84-9

2-azido-1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one

Cat. No. B1476952
CAS RN: 2097995-84-9
M. Wt: 232.24 g/mol
InChI Key: YZUPLOGWZMCGLU-UHFFFAOYSA-N
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Description

2-azido-1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one is a synthetic compound that has been used in various scientific research applications. It is a member of the oxazepin class of compounds, which are known for their ability to interact with numerous types of receptors in the body. The compound has been studied for its potential use in drug delivery systems and as a therapeutic agent.

Scientific Research Applications

Pharmaceutical Treatments for Trichuriasis

Dihydrobenzoxazepinones, which include the compound , could potentially be developed as pharmaceutical treatments for trichuriasis . Trichuriasis is a parasitic disease caused by the whipworm Trichuris trichiura, and these compounds could potentially interrupt the Trichuris lifecycle by acting on eggs .

Treatment of Colorectal Cancer (CRC)

The compound is related to the Traf2- and Nck-interacting protein kinase (TNIK), which is a downstream signal protein of the Wnt/β-catenin pathway . This pathway is often associated with dysregulation in colorectal cancer (CRC), suggesting that the compound could potentially be used in the treatment of CRC .

Anticonvulsant Effect

A series of 7-substituted-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-ones, which include the compound , was synthesized and evaluated for their anticonvulsant effect . The compounds were tested with a maximal electroshock (MES) test in mice, which is a standard test for anticonvulsant drugs .

Diversity-Oriented Synthesis

The compound can be synthesized through a diversity-oriented synthesis method, coupling the Ugi multicomponent reaction with a Mitsunobu cyclization . This method provides an efficient access to dihydrobenzoxazinones .

Chemical Synthesis

The compound is used in chemical synthesis, particularly in the synthesis of 2,3-dihydrobenzo[f][1,4]oxazepin-3-ones . These compounds represent a typical drug-like scaffold, useful in medicinal chemistry .

Material Science

The compound, being a part of the dihydrobenzoxazepinones family, can be used in material science . Its unique properties make it a potential candidate for the development of new materials .

properties

IUPAC Name

2-azido-1-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c12-14-13-7-11(16)15-5-6-17-10-4-2-1-3-9(10)8-15/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZUPLOGWZMCGLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2CN1C(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-azido-1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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